5-chloro-4-N-(4-methylphenyl)pyrimidine-2,4,6-triamine
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Overview
Description
Preparation Methods
The synthesis of 5-chloro-4-N-(4-methylphenyl)pyrimidine-2,4,6-triamine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 5-chloro-2,4,6-trifluoropyrimidine with primary or secondary amines in the presence of a base such as DIPEA (N,N-diisopropylethylamine) in acetonitrile at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
5-chloro-4-N-(4-methylphenyl)pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include primary and secondary amines, bases like DIPEA, and solvents such as acetonitrile.
Scientific Research Applications
5-chloro-4-N-(4-methylphenyl)pyrimidine-2,4,6-triamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology and Medicine: Pyrimidine derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound can be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-4-N-(4-methylphenyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. Pyrimidine derivatives often act by inhibiting enzymes or interfering with DNA synthesis . The exact molecular pathways and targets for this compound would require further experimental validation.
Comparison with Similar Compounds
5-chloro-4-N-(4-methylphenyl)pyrimidine-2,4,6-triamine can be compared with other pyrimidine derivatives such as:
5-chloro-2,4,6-trifluoropyrimidine: Used as a scaffold for synthesizing polyfunctional pyrimidine systems.
Piritrexim: A synthetic antifolate with antiparasitic, anti-psoriatic, and antitumor properties.
Imatinib: A pyrimidine-based drug used for treating leukemia.
Properties
CAS No. |
71552-26-6 |
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Molecular Formula |
C11H12ClN5 |
Molecular Weight |
249.70 g/mol |
IUPAC Name |
5-chloro-4-N-(4-methylphenyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C11H12ClN5/c1-6-2-4-7(5-3-6)15-10-8(12)9(13)16-11(14)17-10/h2-5H,1H3,(H5,13,14,15,16,17) |
InChI Key |
JSLFGFVEHUMYTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2Cl)N)N |
Origin of Product |
United States |
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